Thiazine

説明

Isomeric Forms and Structural Diversity of Thiazine Systems

The basic this compound structure, with the molecular formula C₄H₅NS, can exist in several isomeric forms depending on the relative positions of the nitrogen and sulfur atoms within the six-membered ring researchgate.netwikipedia.org. This positional isomerism, along with varying degrees of saturation and potential for different oxidation states of sulfur, leads to a diverse range of this compound systems and their derivatives researchgate.net.

1,2-Thiazine Derivatives

In 1,2-thiazines, the nitrogen and sulfur atoms are located adjacent to each other in the six-membered ring researchgate.net. The nomenclature for this class can be complex due to variations in ring saturation and double-bond positions, as well as the potential for sulfur to exist in multiple oxidation states researchgate.net. Many compounds in this category are encountered as sulfur dioxides researchgate.net. Examples of monocyclic 1,2-thiazines include dihydro-1,2-thiazine 1,1-dioxides and tetrahydro-1,2-thiazine 1,1-dioxides researchgate.net. Benzo-fused derivatives of 1,2-thiazines are of considerable interest due to their biological activities researchgate.net. The oxicams, a group of biologically active compounds, feature a 1,2-benzothis compound 1,1,4-trioxide structure researchgate.net.

1,3-Thiazine Derivatives

1,3-Thiazines are characterized by a six-membered ring where the nitrogen and sulfur atoms are positioned with one carbon atom separating them researchgate.net. These structures often contain an N-C-S linkage, which is considered a valuable unit in medicinal and pharmaceutical chemistry derpharmachemica.comactascientific.com. The 1,3-thiazine core is present in the framework of cephalosporins, a class of β-lactam antibiotics, specifically as the 3,6-dihydro-2H,1,3-thiazine ring system derpharmachemica.com. Other medicinally important compounds containing the 1,3-thiazine core include Xylazine and Chlormezanone derpharmachemica.com. Research has explored the synthesis of 1,3-thiazine derivatives through various methods, including reactions involving chalcones and thiourea (B124793) derpharmachemica.comresearchgate.net. For instance, 1,3-thiazine derivatives can be synthesized by the cyclization reaction between chalcones and thiourea in the presence of a catalytic amount of NaOH in ethanol (B145695) derpharmachemica.com. Another method involves the reaction of substituted acetophenones, aromatic aldehydes, and thiourea catalyzed by ceric ammonium (B1175870) nitrate (B79036) nih.govresearchgate.net.

1,4-Thiazine Derivatives

In 1,4-thiazines, the nitrogen and sulfur atoms are situated opposite each other in the six-membered ring researchgate.netwikipedia.org. Many derivatives of 1,4-thiazine are known, with phenothis compound (B1677639) (C₁₂H₉NS) being a prominent example britannica.com. Phenothis compound was discovered in 1883 britannica.comwikipedia.org. The 1,4-thiazine ring system is a core structure in various compounds. Synthesis methods for 4H-1,4-benzothiazines, which are fused with a benzene (B151609) ring, include the reaction of 2-aminobenzenethiols with ethyl 2-chloroacetoacetate or with bromoketones/phenacyl bromide . Microwave-assisted synthesis has also been employed for the preparation of 4H-1,4-benzothiazines .

Historical Development of this compound Research

The history of this compound chemistry is intertwined with the broader development of heterocyclic chemistry, which began in the 1800s ijcrt.org. Early work in heterocyclic chemistry included the isolation of compounds like alloxan (B1665706) in 1818 and the production of furfural (B47365) in 1832 ijcrt.org. The synthesis of phenothis compound, a significant 1,4-thiazine derivative, was achieved by Heinrich August Bernthsen in 1883 britannica.comwikipedia.org. Methylene blue, a derivative of phenothis compound, was synthesized earlier in 1876 and its structure was deduced in 1885 wikipedia.org. Charles Barkenbus and Phillip S. Landis are credited with the first development of 1,4-thiazine in 1948 through the reduction of thiodiglycolimide researchgate.net. The first attempts to synthesize 1,3-thiazines were made by Meyers in 1960 taylorandfrancis.com. Research into this compound chemistry has continued, with ongoing efforts focused on developing new synthetic methods, including environmentally friendly approaches, and exploring the properties and potential applications of this compound derivatives researchgate.netnih.govneuroquantology.com.

Key Properties of Selected this compound Systems

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| 1,2-Thiazine (2H-1,2-Thiazine) | C₄H₅NS | 99.16 | 15789245 |

| 1,3-Thiazine (2H-1,3-Thiazine) | C₄H₅NS | 99.16 | 15789246 |

| 1,4-Thiazine (4H-1,4-Thiazine) | C₄H₅NS | 99.16 | 15789247 |

| Thiazinane (1,3-Thiazinane) | C₄H₉NS | 103.05 | 120280, 12314073 uni.lu |

| Phenothis compound | C₁₂H₉NS | 199.28 | 4766 |

| 1,3-Thiazinane-2-thione | C₄H₇NS₂ | 133.2 | 2763408 |

| 4H-1,3-Thiazine-2-carboxylic acid, 5,6-dihydro- | C₅H₇NO₂S | 145.18 | Not found in search results |

| Xylazine | C₁₂H₁₆N₂S | 220.34 | 5707 |

| Tenoxicam | C₁₃H₁₁N₃O₄S₂ | 337.37 | 5282194 |

| Brinzolamide | C₁₂H₂₁N₃O₅S₃ | 383.496 | 68844 |

| (4S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e] researchgate.netresearchgate.netThis compound 1,1-Dioxide | C₆H₆ClNO₃S₂ | 239.688 | 11746721 |

| 6,7-Dihydro-4H-pyrazolo[5,1-c] researchgate.netnih.govThis compound-2-carbaldehyde 5,5-dioxide | C₈H₈N₂O₃S | 212.23 | 21057687 |

| N-Methoxy-2-(3-oxo-3,4-dihydro-2H-benzo researchgate.netnih.govthiazin-2-yl)-acetamide | C₁₁H₁₄N₂O₃S | 254.31 | Not found in search results |

| 6-methyl-6H-dibenzo[c,e] researchgate.netresearchgate.netThis compound 5,5-dioxide | C₁₃H₁₁NO₂S | 245.30 | 640044 |

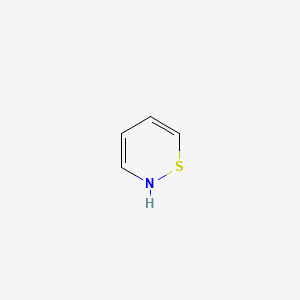

Structure

3D Structure

特性

CAS番号 |

289-85-0 |

|---|---|

分子式 |

C4H5NS |

分子量 |

99.16 g/mol |

IUPAC名 |

2H-thiazine |

InChI |

InChI=1S/C4H5NS/c1-2-4-6-5-3-1/h1-5H |

InChIキー |

AGIJRRREJXSQJR-UHFFFAOYSA-N |

正規SMILES |

C1=CNSC=C1 |

製品の起源 |

United States |

Synthetic Methodologies for Thiazine Derivatives

Classical Synthetic Approaches

Classical methods for synthesizing thiazine derivatives frequently rely on the formation of the heterocyclic ring through various cyclization strategies or by combining multiple reactants in a single step.

Cyclization Reactions

Cyclization reactions are fundamental to the construction of this compound rings, involving the formation of new bonds to close a linear or acyclic precursor into a cyclic structure.

Thiourea (B124793) and thioamide derivatives serve as versatile building blocks in the synthesis of heterocycles, including thiazines. The thioamide moiety, containing both nitrogen and sulfur nucleophilic sites, can react with dielectrophilic agents to form various cyclic structures. mdpi.comresearchgate.net For instance, reactions between thiourea or thioamides and Michael acceptors have been reported as a method for synthesizing 4H-thiazines. osi.lv

One approach involves the reaction of chalcone (B49325) derivatives with thiourea in a basic medium to form thiazines and related compounds. nih.gov Another method utilizes the reaction of thiourea with acetylene (B1199291) monocarboxylates to yield 1,3-thiazinones. osi.lv The reaction of N-(2-cyanophenyl)benzimidoyl chloride with reagents containing a thioamide moiety, such as thioacetamide (B46855) or thioureas, has been shown to produce different cyclic products, including 3,1-benzothis compound. researchgate.netpsu.eduresearchgate.net

Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, represent a powerful tool for constructing this compound rings. This pericyclic reaction involves the [4+2] cycloaddition between a conjugated diene and a heterodienophile containing a sulfur and/or nitrogen atom.

Hetero-Diels-Alder reactions of N-sulfinyl compounds with conjugated dienes have been reported to afford dihydro-1,2-thiazine-1-oxides, which can serve as precursors to other this compound derivatives. sci-hub.sepageplace.de These cycloadditions typically occur under mild conditions. sci-hub.se

Inverse electron-demand hetero-Diels-Alder reactions have also been employed. For example, vinyl disulfides have been shown to react with transient o-iminothioquinones, generated in situ, to produce benzo[b] nih.govresearchgate.netThis compound derivatives. nih.gov Similarly, o-iminothioquinones, acting as electron-poor dienes, can react with electron-rich alkenes to yield benzo[b] nih.govresearchgate.netThis compound cycloadducts with high regioselectivity. thieme-connect.com

Intramolecular cyclization reactions involve the reaction of functional groups within the same molecule to form a ring. This approach is valuable for the synthesis of specific this compound isomers and fused ring systems.

N-(3-oxoalkyl)dithiocarbamates can undergo intramolecular cyclization in the presence of concentrated sulfuric acid and sodium carbamate (B1207046) to form 2-(methylsulfanyl)-4H-1,3-thiazine derivatives. osi.lv The position of the double bond in the product is influenced by the substituents. osi.lv

Another example involves the synthesis of 4-(trifluoromethyl)-4H-1,3-thiazines from enantiomerically enriched trifluoromethylamides through thionation and subsequent intramolecular cyclization. osi.lv Fluorination-induced intramolecular cyclization mediated by Selectfluor has been developed for the synthesis of fluoro-substituted spiro-1,3-thiazine derivatives, starting from benzothioamide substrates. rsc.orgrsc.org This reaction has been shown to yield a single diastereomer. rsc.orgrsc.org

Cycloaddition Reactions (e.g., Hetero-Diels-Alder)

Multicomponent Reactions

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single step to form a product. MCRs offer advantages such as efficiency, atom economy, and the rapid generation of molecular diversity. researchgate.netnih.govsemanticscholar.org

Multicomponent reactions have been increasingly utilized for the synthesis of this compound derivatives. A novel MCR has been reported for the synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones from in situ generated 1-azadienes and carbon disulfide. researchgate.netnih.govnih.gov This one-step protocol provides access to this class of compounds from readily available starting materials. nih.gov

Another multicomponent approach involves the synthesis of 2H-1,3-thiazines from β-chlorovinyl aldehydes through a new MCR, providing efficient access to substituted 2H-1,3-thiazines. rsc.org Furthermore, a one-pot three-component reaction has been developed for the synthesis of fused this compound-dicarboxylates by reacting an isocyanide, a dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative. semanticscholar.orgmdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are being increasingly applied to the synthesis of this compound derivatives. These approaches focus on using environmentally friendly solvents, catalysts, and energy-efficient techniques. nih.govresearchgate.netvietnamjournal.rubohrium.comresearchgate.net

Green synthetic methods for this compound preparation include techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis. neuroquantology.comvietnamjournal.rubohrium.combohrium.com These methods can significantly shorten reaction times and potentially improve yields compared to conventional heating methods. nih.gov

The use of green solvents or solvent-free conditions is another important aspect. For instance, some multicomponent reactions for this compound synthesis have been reported to proceed under solvent-free conditions. researchgate.net Water has also been explored as a solvent in some this compound synthesis methods. mdpi.com

Catalytic approaches that utilize environmentally benign catalysts are also being developed. Examples include the use of natural catalysts like lemon juice in microwave-assisted synthesis researchgate.net and biocatalysts such as baker's yeast in oxidative cycloaddition reactions to form 1,4-benzothiazines.

Oxidative cyclocondensation reactions using catalytic amounts of hydrazine (B178648) hydrate (B1144303) without solvent have been reported for the green synthesis of 2,3-disubstituted-1,4-benzothiazines. nih.gov Microwave irradiation with basic alumina (B75360) as a heterogeneous catalyst under solvent-free conditions has also been successfully applied for the synthesis of 4H-benzo-1,4-thiazines. nih.gov Visible-light-mediated multicomponent procedures represent another green approach for accessing benzo-1,4-thiazine derivatives. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often leading to higher yields and cleaner products. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, providing energy directly to the molecules.

Microwave irradiation has been successfully applied to the synthesis of various this compound derivatives. For instance, the synthesis of 2-mercapto-4,6-diaryl-5,6-dihydropyrimidines (a type of this compound derivative) from chalcones and thiourea has shown significantly reduced reaction times under microwave conditions compared to conventional heating. sphinxsai.com While conventional methods might require several hours of refluxing, microwave irradiation can complete these reactions within minutes, typically 6-8 minutes, with comparable or higher yields. sphinxsai.com

Another application involves a three-component reaction for the synthesis of 5,6-dihydro-4H-1,3-thiazine derivatives from aromatic aldehydes, thiourea, and vinylbenzene in the presence of TMSCl. Microwave irradiation efficiently promotes this reaction under solvent-free conditions, resulting in good to excellent yields and high diastereoselectivity in a very short time. tandfonline.com, tandfonline.com This highlights the advantage of microwave assistance in facilitating multicomponent reactions and achieving desired stereochemical outcomes.

The synthesis of pyrazolyl this compound derivatives from chalcones, hydrazides, and isothiocyanates has also been reported using microwave irradiation. ijpsr.com, researchgate.net These reactions, conducted in a scientific microwave oven at specific power levels (e.g., 140 watts), demonstrate the utility of microwave assistance in constructing complex this compound frameworks. ijpsr.com, researchgate.net

Ultrasound-Assisted Synthesis (Sonication)

Ultrasound-assisted synthesis, or sonication, utilizes high-frequency sound waves to generate cavitation bubbles in the reaction mixture. The collapse of these bubbles creates localized hotspots, high pressures, and turbulent flow, which can enhance mass transfer, increase reaction rates, and sometimes alter reaction pathways.

Sonication has been employed as a "green chemistry" approach for the synthesis of this compound derivatives, offering advantages such as reduced reaction times and improved efficiency compared to conventional methods. neuroquantology.com, niscpr.res.in For example, the preparation of this compound derivatives from carbostyrils or 5,5-dimethylcyclohexane-1,2-dione, substituted amines, and sulfur powder in the presence of iodine as a catalyst has been successfully carried out using sonication. niscpr.res.in This method completed the reaction within 25 minutes, demonstrating its efficiency. niscpr.res.in

A sonochemical route has also been developed for the synthesis of highly functionalized benzo rsc.orgThis compound derivatives via a copper(I) iodide-catalyzed one-pot, multicomponent intramolecular C-H activation reaction. nih.gov, researchgate.net This method, performed in acetone (B3395972) at 30 °C under ultrasound irradiation, utilizes simple and readily available starting materials and provides pure products in high yields, showcasing the benefits of sonication in facilitating complex reactions under mild conditions. nih.gov, researchgate.net

Solvent-Free Reactions

Solvent-free reaction conditions involve conducting chemical transformations in the absence of a bulk solvent. This approach aligns with the principles of green chemistry by reducing or eliminating the use of potentially hazardous or environmentally unfriendly solvents, simplifying workup procedures, and often allowing for higher reactant concentrations, which can lead to increased reaction rates and yields.

Several methods for synthesizing this compound derivatives have been developed under solvent-free conditions. A three-component technique for the solvent-free synthesis of 1,3-thiazine derivatives from 2-methyl-2-phenyl-1,3-oxathiolan-5-one, benzaldehyde, and N-aryldithiocarbamic acid, catalyzed by lithium bromide and assisted by microwave irradiation, has been reported. rsc.org This method demonstrates the combination of solvent-free conditions with microwave assistance for efficient synthesis. rsc.org

Another example is the solvent-free one-pot synthesis of 2-thioxo-1,3-thiazinane-4-one derivatives from primary amines, carbon disulfide, and acryloyl chloride at room temperature. researchgate.net This reaction proceeds efficiently without a catalyst and is completed within 15 minutes, highlighting the effectiveness of solvent-free conditions for certain this compound synthesis routes. researchgate.net

Microwave-assisted synthesis of 5,6-dihydro-4H-1,3-thiazine derivatives from aromatic aldehydes, thiourea, and vinylbenzene has also been successfully conducted under solvent-free conditions, resulting in excellent yields and diastereoselectivity. tandfonline.com, tandfonline.com This further underscores the benefits of combining microwave irradiation with the absence of a solvent.

One-Pot Synthetic Protocols

One-pot multicomponent reactions (MCRs) are particularly attractive for synthesizing complex heterocyclic systems like thiazines, as they allow for the rapid assembly of molecules from multiple starting materials in a single step. An efficient one-pot multicomponent condensation reaction has been demonstrated for the synthesis of 1,3-thiazine derivatives. jocpr.com

A ceric ammonium (B1175870) nitrate (B79036) (CAN)-catalyzed one-pot, multi-component preparation of 1,3-thiazine derivatives from substituted acetophenones, aromatic aldehydes, and thiourea in polyethylene (B3416737) glycol (PEG) 400 has been reported. nih.gov This method involves gently stirring the reaction mixture at 45 °C and monitoring the reaction progress by TLC. nih.gov

A facile sonochemical route for the one-pot, multicomponent, intramolecular C-H activation reaction leading to highly functionalized benzo rsc.orgThis compound derivatives, catalyzed by copper(I) iodide, is another example of an efficient one-pot protocol. nih.gov, researchgate.net This reaction utilizes readily available starting materials and provides high yields of pure products. nih.gov, researchgate.net

Furthermore, a catalyst-free one-pot synthetic methodology has been developed for the preparation of 1,3,5-triazine-2,4-dithione derivatives through three-component reactions of arylaldehydes, thiourea, and orthoformates. beilstein-journals.org This procedure tolerates a diverse range of substrates and provides rapid access to various substituted triazinethione derivatives. beilstein-journals.org

Phase Transfer Catalysis in this compound Synthesis

Phase Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. A phase transfer catalyst, often a quaternary ammonium salt, transports one of the reactants from one phase to the other, allowing the reaction to proceed. PTC offers advantages such as milder reaction conditions, enhanced reaction rates, improved yields, and the avoidance of expensive or hazardous organic solvents.

PTC has been explored for the synthesis of this compound derivatives. An operationally simple and environmentally benign approach for the synthesis of thiazines utilizes tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst in a dichloromethane-water biphasic solvent system. rasayanjournal.co.in, eurekaselect.com, nih.gov This method has been successfully applied to the synthesis of 5-(2-amino-6-(3,4-substituted phenyl)-5,6-dihydro-4H-1,3-thiazine-4-yl)-6-methyl-4-(substituted tolyl)-3,4-dihydropyrimidine-2(1H)-one derivatives in excellent yields. rasayanjournal.co.in The use of an inexpensive catalyst, a green solvent system, and reduced reaction time are key features of this process. rasayanjournal.co.in

Another application of PTC in this compound synthesis involves the preparation of 4-octyl-2H-1,4-benzothiazin-3-ones derivatives through acylation and/or alkylation of an amino group under phase transfer catalysis conditions. nih.gov This demonstrates the utility of PTC in functionalizing existing this compound or benzothis compound frameworks. The synthesis of spiro 1,3-dithiin and spiro 1,3-thiazine derivatives has also been reported under phase transfer catalysis conditions, often using tetrabutylammonium bromide as the catalyst in a benzene-carbonate two-phase system. researchgate.net

Catalytic Strategies for this compound Synthesis

Catalytic strategies play a crucial role in the efficient and selective synthesis of this compound derivatives. Catalysts can lower activation energies, direct reaction pathways, and enable transformations that would otherwise be difficult or impossible.

Transition Metal Catalysis (e.g., Gold Catalysis)

Transition metal catalysis is a widely used approach in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Various transition metals, including gold, copper, palladium, and cobalt, have been employed in the synthesis of this compound derivatives. , rasayanjournal.co.in, ijpsr.com, thieme-connect.com, nih.gov, rsc.org, researchgate.net

Gold catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including thiazines. A notable example is the gold-catalyzed formation of 1,3-thiazine/1,3-thiazinane (B8806883) derivatives starting from thiourea derivatives containing a butynyl moiety. nih.gov, acs.org, acs.org This represents a significant development as it is reported as the first example of a gold-catalyzed formation of this ring system. nih.gov, acs.org The developed protocol provides a broad scope of 1,3-thiazine derivatives with excellent yields in short reaction times and with low catalyst loading. nih.gov, acs.org Interestingly, this work also highlighted the uncommon isolation and characterization of two tautomeric forms depending on the state of the compound (crystal vs. solution). nih.gov, acs.org

Copper catalysis has also been utilized in this compound synthesis. A copper-catalyzed, three-component synthesis of substituted benzo[e]pyrazolo[1,5-c] rsc.orgthiazines from 1-(2-halophenyl)-3-alkylprop-2-yn-1-ones, hydrazine hydrochloride, and β-oxodithioesters has been reported. thieme-connect.com This one-pot method involves sequential cyclocondensation, S-arylation, and intramolecular nucleophilic substitution reactions and provides complex this compound derivatives in moderate to excellent yields. thieme-connect.com Additionally, a copper(I) iodide-catalyzed sonochemical route for the synthesis of benzo rsc.orgThis compound derivatives via intramolecular C-H activation demonstrates the application of copper catalysis in conjunction with ultrasound assistance. nih.gov, researchgate.net

Other transition metals, such as palladium, have been used in the synthesis of thiazoline-containing ligands, which are related to thiazines and can serve as ligands in transition metal-catalyzed coupling reactions. rsc.org While the direct application of palladium catalysis specifically for the core this compound ring formation is less prominently featured in the provided search results compared to gold and copper, the broader field of transition metal catalysis remains relevant for functionalizing and modifying this compound structures.

The use of transition metal catalysts in this compound synthesis allows for the development of efficient and selective routes to a wide range of substituted this compound derivatives, contributing significantly to the accessibility of these important heterocyclic compounds.

Nanoparticle Catalysis (e.g., ZnO Nanoparticles)

Nanoparticle catalysis has emerged as an efficient and environmentally conscious approach for the synthesis of this compound derivatives. Metal oxide nanoparticles, such as zinc oxide (ZnO) nanoparticles, have demonstrated significant catalytic activity in these transformations. researchgate.netresearchgate.net

A sustainable method for synthesizing this compound derivatives utilizes ZnO nanoparticles as catalysts. This approach offers benefits including cost-effectiveness, higher yields, and shorter reaction times. researchgate.netresearchgate.net The method is described as direct, environmentally friendly, mild, and easily applicable for producing a range of this compound compounds. researchgate.net The reusability of the ZnO nanoparticle catalyst without significant loss of effectiveness further contributes to the cost-efficiency and eco-friendliness of the process. researchgate.net

One reported procedure for the synthesis of this compound derivatives (3a-j) involves dissolving a starting material (2a) and thiourea in acetonitrile. researchgate.net ZnO nanoparticles (10 mol%) are then added, and the mixture is stirred at 600°C (Note: This temperature seems unusually high and might be a typo in the source; typical organic reactions occur at lower temperatures) for 5 minutes. researchgate.net The reaction progress is monitored by TLC. researchgate.net After completion, the product is separated by filtration, and the catalyst in the filtrate can be recovered by filtration, washed, and reused. researchgate.net

Optimization studies for the synthesis of compound 3a using ZnO nanoparticles have been reported. Table 1 illustrates the effect of catalyst loading and reaction time on the yield of compound 3a at a constant temperature of 60°C. researchgate.net

| SN | Catalyst (mole %) | Time (mins) | Temperature (°C) | Yield (%) |

| 1 | 5 | 10 | 60 | 85 |

| 2 | 10 | 5 | 60 | 91 |

| 3 | 15 | 8 | 60 | 80 |

| 4 | 20 | 11 | 60 | 73 |

| 5 | 10 | 15 | 25 | 64 |

| 6 | 10 | 13 | 50 | 83 |

Table 1: Optimization of reaction conditions for the synthesis of compound 3a using ZnO nanoparticles. researchgate.net

The data in Table 1 suggests that 10 mol% of ZnO nanoparticles and a reaction time of 5 minutes at 60°C provided the highest yield (91%) for compound 3a. researchgate.net

Organocatalysis (e.g., N-Heterocyclic Carbene (NHC) Catalysis)

Organocatalysis, particularly employing N-Heterocyclic Carbenes (NHCs), has proven effective in the synthesis of this compound derivatives, including the construction of chiral molecules. ntu.edu.sgmdpi.commdpi.com NHC catalysis has been utilized in atroposelective annulation reactions to access this compound derivatives with C-N axial chirality. ntu.edu.sgmdpi.commdpi.com

An NHC-catalyzed atroposelective cycloaddition reaction between thioureas and ynals has been developed. ntu.edu.sgmdpi.com This reaction is notable for being the first NHC-catalyzed addition of thioureas to acetylenic acylazolium intermediates, leading to the formation of C-N axial chirality with high optical purities. ntu.edu.sgmdpi.com The resulting axially chiral this compound derivatives possess multiple functional groups and can be further transformed. ntu.edu.sg

Key steps in such NHC-catalyzed reactions involve the addition of a thiourea to an ynal-derived acetylenic acylazolium intermediate, forming a new C(sp2)-S bond. ntu.edu.sg Subsequent catalyst-controlled face-selective intramolecular lactam formation yields the atropoisomeric this compound derivative. ntu.edu.sg Lewis acid additives, such as Sc(OTf)3, can facilitate the reaction, improving product yield while maintaining optical purity. ntu.edu.sg

Studies on NHC-catalyzed atroposelective annulation reactions have shown that NHC catalysts bearing N-mesityl groups can provide desired products in promising yields with good to excellent enantioselectivities. ntu.edu.sg

Basic and Acidic Catalysis

Basic and acidic conditions are also widely employed in the synthesis of this compound derivatives, facilitating various cyclization and condensation reactions.

Basic catalysis is frequently used in the reaction between chalcones and thiourea to form 1,3-thiazine derivatives. derpharmachemica.comsemanticscholar.org For instance, a mixture of a chalcone and thiourea can be refluxed in ethanol (B145695) with a catalytic amount of NaOH to yield the desired 1,3-thiazine derivative. derpharmachemica.com This method involves the cyclization of chalcones with thiourea in a basic medium. semanticscholar.org

Another example involves the condensation of 2-hydroxy-3-iodo-5-methylacetophenone with aromatic aldehydes to form chalcones, catalyzed by a sodium hydroxide (B78521) solution. nih.gov These chalcones are then cyclized with diphenylthiourea in ethanol using KOH and piperidine (B6355638) as catalysts to produce this compound compounds. nih.gov

Acidic catalysis can also be utilized. For example, intramolecular cyclization using concentrated H2SO4 can convert N-(3-oxoalkyl)dithiocarbamates into 4H-1,3-thiazine derivatives. osi.lv Additionally, reactions between 3-carbothioamide and arylidenemalononitriles or arylidenecyanoacetates can yield thiazines under basic catalysis. osi.lv Some methods for synthesizing 1,3-thiazine derivatives involve acid-catalyzed reactions. neuroquantology.com

Stereoselective and Asymmetric Synthesis of Chiral Thiazines

The development of stereoselective and asymmetric synthetic methods for chiral thiazines is significant due to the prevalence of chirality in biologically active molecules. chemrxiv.org These methods aim to control the formation of stereocenters or chiral axes, leading to enantiomerically enriched products. chemrxiv.org

Enantioselective Transformation Strategies

Enantioselective transformation strategies involve synthetic routes that preferentially produce one enantiomer over the other. This is crucial for synthesizing chiral thiazines with specific biological activities. chemrxiv.org

Organocatalysis, particularly using chiral organocatalysts, is a powerful tool for achieving enantioselective synthesis of this compound derivatives. chemrxiv.orgchemrxiv.org For example, proline-derived organocatalysts have been used in enantioselective domino 1,3-dipolar cycloaddition/rearrangement sequences to synthesize chiral pyrrolo[1,2-d] researchgate.netCurrent time information in Bangalore, IN.This compound-2-carbaldehydes with multiple stereogenic centers and high enantioselectivity. chemrxiv.orgchemrxiv.org

Other approaches to enantioselective synthesis can involve the use of chiral starting materials (chiral pool), resolution of racemic mixtures, or the use of chiral auxiliaries. ethz.ch Catalytic enantioselective synthesis, where a substoichiometric amount of a chiral catalyst is used to induce asymmetry, is a key strategy in this area. ethz.ch

Enantioselective synthesis of axially chiral this compound derivatives has been achieved through NHC-catalyzed [3+3] annulations of thioureas and ynals. researchgate.net These reactions have successfully generated this compound derivatives with axial chirality in both (R) and (S) configurations with excellent optical purities. researchgate.net

Atroposelective Annulation Techniques

Atroposelective annulation techniques are specific strategies used to control the formation of atropisomers, which are stereoisomers resulting from restricted rotation around a single bond. This is particularly relevant for synthesizing this compound derivatives with axial chirality. ntu.edu.sgmdpi.com

NHC-catalyzed atroposelective annulation reactions have been developed for the synthesis of axially chiral this compound derivatives. ntu.edu.sgmdpi.commdpi.comresearchgate.netnih.gov These reactions involve the construction of a chiral C-N axis. ntu.edu.sg The reaction between alkynyl aldehydes and benzoylthioureas, catalyzed by NHCs, is an example of this technique, providing access to axially chiral this compound derivatives with moderate to high yields and moderate to excellent optical purities. mdpi.comresearchgate.net

The mechanism typically involves the nucleophilic addition of a deprotonated thiourea to an acetylenic acylazolium intermediate generated from the alkynyl aldehyde and the NHC catalyst. mdpi.comresearchgate.net This is followed by intramolecular cyclization steps that establish the C-N axial chirality. mdpi.comresearchgate.net The choice of NHC catalyst is crucial for achieving high enantioselectivity in these atroposelective transformations. ntu.edu.sg

| Entry | Alkynyl Aldehyde | Thiourea | NHC Catalyst | Solvent | Yield (%) | er |

| 1 | 1a | 2a | NHC A | Furan | Moderate | Good |

| 2 | 1a | 2a | NHC B | Furan | Low | Poor |

| 3 | 1a | 2a | NHC C | Furan | Low | Poor |

| 4 | 1a | 2a | NHC D | Furan | High | Excellent |

Table 2: Representative results for NHC-catalyzed atroposelective annulation. ntu.edu.sgmdpi.comresearchgate.net (Note: Specific NHC structures and detailed yields/er values vary depending on the substituents).

This table, based on reported studies, illustrates how different NHC catalysts can influence the yield and enantioselectivity (expressed as enantiomeric ratio, er) in atroposelective annulation reactions leading to chiral thiazines. ntu.edu.sgmdpi.comresearchgate.net

Advanced Spectroscopic and Structural Characterization of Thiazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within thiazine molecules. Both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques are routinely employed.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the different types of protons in a this compound molecule, their chemical environment, and their connectivity. Chemical shifts (δ values) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm mdpi.com. The multiplicity of the signals (singlet (s), doublet (d), triplet (t), multiplet (m)) indicates the number of neighboring protons mdpi.com.

Studies on various this compound derivatives demonstrate characteristic ¹H NMR signals. For instance, in some 1,3-thiazine derivatives, signals for NH protons can appear around 2.00 ppm sciensage.info. Methylene protons (CH₂) within the this compound ring or attached to it typically resonate in the range of 1.90-3.60 ppm, with their exact position depending on their proximity to the nitrogen or sulfur atoms and other substituents eurjchem.comscirp.orgjocpr.com. Aromatic protons (Ar-H) are generally observed in the downfield region, typically between 6.60 and 8.28 ppm, often appearing as multiplets sciensage.infoeurjchem.comscirp.orgjocpr.com. Protons on CH groups within the ring can appear as doublets or multiplets, for example, around 4.5 ppm or 5.29-6.71 ppm depending on the specific this compound structure sciensage.infoacs.org.

| Compound Type / Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes | Source |

|---|---|---|---|---|

| NH | 2.00, 10.81-10.83, 11.5-11.77 | s, d, s | Varies with structure | sciensage.infoacs.orgniscpr.res.in |

| CH (ring) | 4.5, 5.29-6.71 | d, d | Varies with structure | sciensage.infoacs.org |

| CH₂ (ring/attached) | 1.90-3.60, 3.76-4.22 | m, t, s | Varies with structure | eurjchem.comscirp.orgjocpr.com |

| Ar-H | 6.60-8.28 | m, d, t | Varies with substituents | sciensage.infoeurjchem.comscirp.orgjocpr.com |

| CH₃ | 1.08-2.43, 3.56 | s, m | Varies with structure | mdpi.comniscpr.res.inderpharmachemica.comrasayanjournal.co.in |

| OCH₃ | 3.8, 3.85, 3.88 | s | Methoxy substituent | mdpi.comniscpr.res.inrasayanjournal.co.in |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon atoms in the molecule. The chemical shifts of carbon atoms are particularly sensitive to their electronic environment, making this technique valuable for confirming the core this compound ring structure and the presence of different carbon types (e.g., aliphatic, aromatic, quaternary). Chemical shifts are typically referenced to the center line of the CDCl₃ triplet at 76.9 ppm or DMSO-d₆ mdpi.com.

Characteristic ¹³C NMR signals for this compound derivatives include signals for ring carbons, which can vary significantly depending on the position of the nitrogen and sulfur atoms and the degree of saturation. For example, in some 1,3-thiazine derivatives, ring carbons can appear in the range of 20-56 ppm for aliphatic carbons and 114-166 ppm for carbons involved in double bonds or attached to heteroatoms mdpi.comeurjchem.comrasayanjournal.co.in. Aromatic carbons are typically found in the region of 113-147 ppm mdpi.comeurjchem.com. Quaternary carbons, such as those in C=N bonds, can resonate at higher frequencies, often above 150 ppm eurjchem.com.

| Carbon Type | Chemical Shift (δ, ppm) | Notes | Source |

|---|---|---|---|

| Aliphatic CH₂ (ring) | 20.46-50.96 | Varies with structure | mdpi.comeurjchem.com |

| Aliphatic CH₃ | 15.4, 21.72, 22.74 | Methyl substituents | mdpi.comrasayanjournal.co.in |

| Aromatic Carbons | 113.72-146.73 | Varies with substituents | mdpi.comeurjchem.com |

| C=N (ring) | 152.16-165.38 | Varies with tautomerism | eurjchem.com |

| Quaternary Carbons | 134.79-194.64 | Varies with structure | mdpi.comeurjchem.com |

| OCH₃ | 52.2, 55.48 | Methoxy substituent | mdpi.comnih.gov |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the presence of specific functional groups within this compound compounds by analyzing the vibrations of chemical bonds. Samples are often prepared as KBr pellets for analysis sciensage.infojocpr.comderpharmachemica.com.

Key absorption bands observed in the IR spectra of this compound derivatives include those corresponding to N-H stretching vibrations, typically appearing in the range of 3200-3450 cm⁻¹ sciensage.infoeurjchem.comjocpr.comacs.orgniscpr.res.in. C=N stretching vibrations, characteristic of imine or similar functionalities within the ring or substituents, are usually observed between 1550 and 1684 cm⁻¹ eurjchem.comscirp.orgacs.orgrasayanjournal.co.in. C=C stretching vibrations, particularly in aromatic rings, appear around 1400-1600 cm⁻¹ sciensage.infoeurjchem.comscirp.orgderpharmachemica.com. C-N bending vibrations can be found around 1250-1300 cm⁻¹ sciensage.infoderpharmachemica.com. C-S stretching vibrations, indicative of the sulfur atom in the ring, are typically observed in the region of 600-800 cm⁻¹ or 1000-1200 cm⁻¹ sciensage.infoacs.org. The presence of O-H stretching vibrations, if hydroxyl groups are present, can be seen around 3300-3400 cm⁻¹ sciensage.infojocpr.comderpharmachemica.com. Carbonyl stretching vibrations (C=O), if present in the molecule, are observed in the range of 1608-1682 cm⁻¹ niscpr.res.inrasayanjournal.co.in.

| Functional Group | Absorption Band (cm⁻¹) | Notes | Source |

|---|---|---|---|

| N-H Stretching | 3200-3450 | Varies with structure | sciensage.infoeurjchem.comjocpr.comacs.orgniscpr.res.in |

| C=N Stretching | 1550-1684 | Varies with structure | eurjchem.comscirp.orgacs.orgrasayanjournal.co.in |

| C=C Stretching | 1400-1600 | Aromatic/Aliphatic | sciensage.infoeurjchem.comscirp.orgderpharmachemica.com |

| C-N Bending | 1250-1300 | Varies with structure | sciensage.infoderpharmachemica.com |

| C-S Stretching | 600-800, 1000-1200 | Varies with structure | sciensage.infoacs.org |

| O-H Stretching | 3300-3400 | If hydroxyl present | sciensage.infojocpr.comderpharmachemica.com |

| C=O Stretching | 1608-1682 | If carbonyl present | niscpr.res.inrasayanjournal.co.in |

Mass Spectrometry (MS) (e.g., EIMS, LC-MS)

Mass spectrometry provides information about the molecular weight of a this compound compound and its fragmentation pattern, which can help confirm the proposed structure. Techniques like Electron Ionization Mass Spectrometry (EIMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used mdpi.comsciensage.infoderpharmachemica.com.

The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum corresponds to the molecular weight of the compound mdpi.comscirp.orgderpharmachemica.comrasayanjournal.co.inrsc.org. Fragmentation patterns arise from the breaking of specific bonds within the molecule under ionization conditions, yielding characteristic fragment ions. These fragmentation pathways can provide structural insights. For example, studies on this compound derivatives have reported molecular ion peaks and fragment ions at specific m/z values, which are consistent with their proposed structures sciensage.infoscirp.orgderpharmachemica.comrasayanjournal.co.inrsc.org. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of the ions mdpi.com.

| Technique | Ion Type | m/z Range (Examples) | Notes | Source |

|---|---|---|---|---|

| EIMS | [M]⁺ | 177, 183, 208, 241, 291, 305, 319 | Molecular ion | rsc.org |

| LC-MS | [M+1]⁺ | 288 | Protonated molecular ion | derpharmachemica.com |

| ESI-MS | [M+H]⁺ | 328.06, 342.08, 356.10, 372.09, 411.13, 437.16, 441.12, 452.14 | Protonated molecular ion | mdpi.comrasayanjournal.co.in |

| EIMS | Fragments | 60, 74, 118, 178, etc. | Characteristic fragment ions | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing information about conjugated systems and chromophores. This compound compounds containing conjugated double bonds or aromatic rings typically exhibit absorption bands in the UV-Vis region derpharmachemica.com. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of substituents.

While the provided search results mention UV-Vis spectroscopy for characterizing this compound derivatives, specific detailed data on absorption maxima or fluorescence studies were less prevalent compared to NMR, IR, and MS. One study noted a hypsochromic shift in the UV spectrum upon cyclocondensation to form a this compound derivative derpharmachemica.com. Another study mentioned identical UV spectra for tautomeric forms of a dihydro-1,3-thiazine derivative, suggesting that UV alone may not be sufficient to distinguish between certain isomers eurjchem.com. Fluorescence studies were mentioned in the context of assessing apoptotic effects of this compound derivatives, implying that some this compound compounds may exhibit fluorescent properties acs.org.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a pure compound. This data is compared to the calculated theoretical percentages based on the proposed molecular formula, providing a measure of the compound's purity and confirming its elemental composition mdpi.comsciensage.infoscirp.orgjocpr.comderpharmachemica.com.

Studies on this compound derivatives consistently report elemental analysis data, showing good agreement between the found percentages and the theoretically calculated values mdpi.comsciensage.infoscirp.orgjocpr.comderpharmachemica.comrsc.org. This technique serves as an important validation step in the characterization of newly synthesized this compound compounds.

| Compound (Example) | Element | Found (%) | Required (%) | Source |

|---|---|---|---|---|

| C₁₆H₁₁ClN₃O₃S | C | 48.77 | 48.80 | sciensage.info |

| H | 3.09 | 3.07 | sciensage.info | |

| N | 10.65 | 10.67 | sciensage.info | |

| O | 20.33 | 20.31 | sciensage.info | |

| Cl | 9.06 | 9.00 | sciensage.info | |

| S | 8.17 | 8.14 | sciensage.info | |

| C₁₀H₁₁NS | C | 67.87 | 67.75 | rsc.org |

| H | 6.31 | 6.25 | rsc.org | |

| N | 7.94 | 7.90 | rsc.org | |

| S | 17.86 | 18.09 | rsc.org |

X-ray Crystallographic Analysis

X-ray crystallography is a cornerstone technique for the definitive determination of the atomic and molecular structure of crystalline solids. It provides detailed information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and molecular conformation. northwestern.educarleton.edu This technique is particularly valuable for this compound compounds, allowing for the precise visualization of their heterocyclic ring system and any attached substituents.

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) is widely regarded as the gold standard for the structural elucidation of crystalline organic and inorganic molecules. northwestern.edu The process involves obtaining a high-quality single crystal of the this compound compound, which is then exposed to an intense beam of X-rays, often from a synchrotron source for enhanced intensity. carleton.edu The interaction of the X-rays with the electron cloud of the atoms in the crystal produces a unique diffraction pattern. By measuring the angles and intensities of the diffracted X-rays, a three-dimensional electron density map of the crystal can be generated. This map allows for the precise determination of the positions of the atoms within the crystal structure, thereby revealing the complete molecular structure, including the conformation of the this compound ring and the spatial arrangement of all atoms. northwestern.edu

Studies on this compound derivatives frequently utilize SCXRD to confirm synthesized structures and gain insights into their solid-state architecture. For instance, SCXRD has been employed to determine the crystal structures of this compound-indigo pigments, revealing the molecular planarity and the arrangement of molecules in the crystal lattice. researchgate.net Similarly, the structures of 1,2-benzothis compound metal complexes have been confirmed by X-ray diffraction analysis, providing details about their coordination geometries. x-mol.netresearchgate.net The technique is also used to analyze the crystal structure of novel fused triazolo/thiadiazole compounds, confirming their molecular structure and packing. mdpi.com

Analysis of Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)

Beyond determining the molecular structure, X-ray crystallography, often complemented by computational methods like Hirshfeld surface analysis and Density Functional Theory (DFT) calculations, provides crucial information about the intermolecular interactions that govern crystal packing and influence the bulk properties of this compound compounds. x-mol.netresearchgate.netiucr.orgtandfonline.com These interactions include hydrogen bonding, π-π stacking, C-H⋯π interactions, and other weak forces. iucr.orgtandfonline.comnih.govrsc.orgrsc.orgresearchgate.net

Hydrogen bonds, such as N—H⋯O and C—H⋯O interactions, are frequently observed in the crystal structures of this compound derivatives and play a significant role in forming supramolecular assemblies like chains or layers of molecules. iucr.orgresearchgate.net For example, in a study of a 2H-benzo[b] x-mol.netiucr.orgthiazin-3(4H)-one derivative, N—H⋯O and C—H⋯O hydrogen bonds, along with C—H⋯π and S=O⋯π interactions, were found to form corrugated layers in the crystal structure. iucr.org DFT calculations can quantify the energy associated with these hydrogen bonds. iucr.org

Chromatography-Based Characterization (e.g., Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC/MS))

Chromatographic techniques are essential for the separation, identification, and quantification of this compound compounds, particularly in mixtures or complex matrices. These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique widely used for rapid analysis, reaction monitoring, and preliminary screening of this compound compounds. encyclopedia.pubsigmaaldrich.com It involves separating compounds on a thin layer of stationary phase coated on a plate, using a suitable mobile phase. sigmaaldrich.com Compounds are visualized based on their inherent properties (e.g., UV absorption) or by using staining reagents. nih.gov TLC can be coupled with densitometry or mass spectrometry for more detailed analysis and identification. encyclopedia.pubsigmaaldrich.com For instance, TLC has been used to evaluate the lipophilicity of this compound hybrids. researchgate.netdntb.gov.ua

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique used for the separation and identification of volatile and semi-volatile this compound compounds. encyclopedia.pubnih.gov In GC, compounds are separated based on their boiling points and interaction with the stationary phase in a heated column. encyclopedia.pub The separated compounds then enter a mass spectrometer, which measures their mass-to-charge ratio, providing a unique fragmentation pattern that aids in identification. encyclopedia.pub GC/MS is particularly useful for analyzing complex mixtures and identifying unknown this compound derivatives. encyclopedia.pubnih.gov

Advanced Spectroscopic Techniques (e.g., XANES Synchrotron Analyses)

Advanced spectroscopic techniques, often utilizing synchrotron radiation, provide highly sensitive and element-specific information about the electronic structure, oxidation states, and local coordination environment of atoms within this compound compounds. speciation.netstanford.edumdpi.comiaea.org

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a synchrotron-based technique that probes the electronic transitions from core levels to unoccupied states. speciation.netmdpi.comiaea.org The features in the XANES spectrum near the absorption edge are highly sensitive to the oxidation state and coordination chemistry of the absorbing atom. speciation.netmdpi.comiaea.org For this compound compounds, XANES can provide valuable information about the chemical state of the sulfur and nitrogen atoms within the heterocyclic ring, as well as any other heteroatoms present. mdpi.com This technique is particularly useful for studying the speciation of elements in complex samples containing thiazines without the need for extensive sample preparation that might alter the chemical states. speciation.netmdpi.com Synchrotron radiation sources offer high brilliance and tunability, making them ideal for XANES measurements. speciation.net

Theoretical and Computational Studies on Thiazine Systems

Quantum Chemical Approaches

Quantum chemical methods are fundamental tools used to study the electronic structure and properties of molecules. science.ph For thiazine systems, various quantum chemical approaches have been employed to gain insights into their behavior at the atomic and molecular level. researchgate.netscience.phsciepub.comresearchgate.netchemrxiv.orgconnectjournals.comacs.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and properties of molecules, including this compound derivatives. researchgate.netresearchgate.netscience.phsciencepublishinggroup.comsciepub.comresearchgate.netchemrxiv.orgconnectjournals.comacs.orgdlsu.edu.phirjweb.comresearchgate.netasianpubs.orgrsc.orgnih.govrsc.org DFT calculations have been applied to investigate various aspects of this compound systems, such as their molecular geometry, electronic structure, and reactivity. researchgate.netscience.phsciencepublishinggroup.comsciepub.comresearchgate.netirjweb.com For instance, DFT calculations using the B3LYP functional with basis sets like 6-31G(d,p) or 6-31+G(d,p) are commonly used to optimize molecular geometries and calculate electronic properties. researchgate.netscience.phsciencepublishinggroup.comsciepub.comresearchgate.netchemrxiv.orgconnectjournals.comdlsu.edu.phresearchgate.net These calculations can provide parameters such as the energies of molecular orbitals, dipole moment, electronegativity, hardness, and electrophilicity index, which are related to the molecule's reactivity. researchgate.netscience.phsciencepublishinggroup.comsciepub.comresearchgate.netdlsu.edu.phirjweb.comresearchgate.net DFT studies have been used to analyze the local reactivity sites in this compound rings, identifying nitrogen and sulfur atoms as potential sites for nucleophilic and electrophilic attacks, respectively. researchgate.netsciencepublishinggroup.comsciepub.comresearchgate.net Time-Dependent DFT (TD-DFT) is also employed to study the excited-state properties and electronic transitions of this compound derivatives. rsc.orgrsc.orgnih.gov

Multi-Reference Configuration Interaction (MRCI) Studies

Multi-Reference Configuration Interaction (MRCI) methods are advanced ab initio techniques used to accurately describe the electronic structure of molecules, particularly when a single reference configuration is insufficient. acs.org MRCI studies are valuable for investigating excited states, photochemical processes, and properties that require a more sophisticated treatment of electron correlation. While less common than DFT for routine calculations on large this compound systems, MRCI has been applied in theoretical studies involving this compound dyes to investigate properties like spin-orbit coupling and intersystem crossing. dntb.gov.uausta.edu.coacs.org DFT/MRCI approaches combine the efficiency of DFT for the ground state with the accuracy of MRCI for excited states. usta.edu.coacs.orgresearchgate.net

Electronic Structure Analysis

Analysis of the electronic structure of this compound compounds provides crucial insights into their chemical behavior and reactivity. Computational methods allow for the detailed examination of molecular orbitals and related properties. researchgate.netscience.phsciencepublishinggroup.comsciepub.comresearchgate.netnanobioletters.com

Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap (ΔE)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a significant role in determining a molecule's reactivity and electronic properties. researchgate.netirjweb.comnih.govnanobioletters.comuef.firesearchgate.netwikipedia.org The energy of the HOMO is related to the molecule's electron-donating ability, while the energy of the LUMO is associated with its electron-accepting capacity. nanobioletters.com The energy difference between the LUMO and HOMO, known as the energy gap (ΔE or Eg), is an important indicator of molecular stability and reactivity. researchgate.netscience.phsciencepublishinggroup.comsciepub.comresearchgate.netdlsu.edu.phirjweb.comresearchgate.netnih.govnih.govnanobioletters.comresearchgate.netwikipedia.org A smaller energy gap generally suggests higher reactivity and lower kinetic stability. irjweb.comwikipedia.org

Computational studies on this compound derivatives frequently report HOMO and LUMO energy values and the corresponding energy gap. researchgate.netscience.phsciencepublishinggroup.comsciepub.comresearchgate.netdlsu.edu.phirjweb.comresearchgate.netnih.govnih.govnanobioletters.comresearchgate.net For example, DFT calculations have been used to determine these values for various this compound compounds, providing insights into their electron transfer characteristics and suitability for applications such as corrosion inhibition or organic electronics. science.phasianpubs.orgnanobioletters.com

Here is an example table summarizing hypothetical HOMO, LUMO, and Energy Gap data for a few representative this compound derivatives based on the search results' reported parameters and typical ranges:

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| 1,2-Thiazine | -4.65 | -1.03 | 3.62 |

| 1,3-Thiazine | -6.06 | -1.22 | 4.84 |

| 1,4-Thiazine | -7.18 | -0.13 | 7.05 |

| Phenothis compound (B1677639) | -4.89 | -0.32 | 4.57 |

Note: The values in this table are illustrative and based on typical ranges observed in computational studies of this compound and related compounds. Specific values depend on the functional, basis set, and the specific derivative studied. Refer to original research articles for precise data. nanobioletters.com

Chemical Hardness and Electrophilicity Index

Chemical hardness (η) and the electrophilicity index (ω) are global reactivity descriptors derived from conceptual DFT. researchgate.netscience.phsciencepublishinggroup.comsciepub.comresearchgate.netirjweb.comresearchgate.netnanobioletters.comatlantis-press.com Chemical hardness is related to the resistance of a molecule to deformation of its electron cloud, and it is often approximated as half of the HOMO-LUMO energy gap (η ≈ ΔE/2). science.phresearchgate.netresearchgate.net A hard molecule has a large energy gap and is less reactive, while a soft molecule has a small energy gap and is more reactive. science.phresearchgate.net

The electrophilicity index (ω) measures the propensity of a molecule to accept electrons. It is defined in terms of the chemical potential (μ) and chemical hardness (η), often as ω = μ²/2η. researchgate.netirjweb.comnanobioletters.com A higher electrophilicity index indicates a greater ability to accept electrons.

Here is an example table summarizing hypothetical Chemical Hardness and Electrophilicity Index data for a few representative this compound derivatives:

| Compound | Chemical Hardness (η, eV) | Electrophilicity Index (ω, eV) |

| 1,2-Thiazine | 1.81 | 2.22 |

| 1,3-Thiazine | 2.42 | (Data not consistently available in search results for direct comparison) |

| 1,4-Thiazine | 3.53 | (Data not consistently available in search results for direct comparison) |

| Phenothis compound | 2.29 | (Data not consistently available in search results for direct comparison) |

Note: The values in this table are illustrative and based on typical ranges and relationships between descriptors observed in computational studies. Specific values depend on the functional, basis set, and the specific derivative studied. Refer to original research articles for precise data. nanobioletters.com

Electronegativity and Chemical Potential

Electronegativity () and chemical potential () are fundamental global reactivity descriptors that can be calculated using computational methods like DFT. Electronegativity, often defined as the negative of the chemical potential, measures a molecule's ability to attract electrons. Chemical potential, on the other hand, describes the escaping tendency of electrons from a system. science.phresearchgate.netdergipark.org.tr

Studies on this compound derivatives have utilized DFT to calculate these parameters. For instance, research on 1,3-thiazine derivatives investigated their use as corrosion inhibitors, correlating calculated molecular parameters, including electronegativity and chemical potential, with their observed inhibition efficiency. science.ph Similarly, a theoretical study on a series of this compound derivatives employed DFT to determine electronegativity and other descriptors to understand their reactivity and stability. researchgate.net

These descriptors provide a quantitative basis for understanding how readily a this compound molecule might accept or donate electrons in chemical interactions.

Charge Distribution and Atomic Reactivity Descriptors (e.g., Fukui Functions, Mulliken Charges)

Understanding the distribution of electron density within a this compound molecule is crucial for predicting its reactive sites. Computational methods allow for the calculation of atomic charges, such as Mulliken charges, and local reactivity descriptors like Fukui functions. science.phresearchgate.netuantwerpen.beacs.org

Mulliken charges provide a simple way to quantify the partial atomic charges within a molecule, indicating areas of positive or negative charge accumulation. uantwerpen.beedu.krd Fukui functions, derived from changes in electron density upon the addition or removal of an electron, highlight specific atomic sites that are most susceptible to nucleophilic () or electrophilic () attack. scm.comresearchgate.netscielo.org.mx The dual descriptor (), which is the difference between the nucleophilic and electrophilic Fukui functions, can further pinpoint regions that are simultaneously prone to both types of attack or have ambivalent reactivity. researchgate.netresearchgate.net

Computational studies on this compound derivatives have frequently used these descriptors to identify reactive centers. For example, investigations have shown that in the this compound ring, sulfur and nitrogen atoms often act as electrophilic and nucleophilic sites, respectively, as revealed by the analysis of Fukui functions and molecular electrostatic potential maps. researchgate.netresearchgate.netsciepub.com Mulliken population analysis has also been used to characterize charge transfer and identify reactive atoms. uantwerpen.beedu.krd

Solvent Effects Modeling (e.g., COSMO Model, Micro-hydration)

The chemical behavior of this compound compounds is often influenced by the surrounding solvent environment. Computational studies employ various models to account for solvent effects, including continuum models like COSMO (Conductor-like Screening Model) and explicit solvent models like micro-hydration. researchgate.netresearchgate.netsparkle.pro.br

Continuum models treat the solvent as a continuous dielectric medium, implicitly representing the solvent's effect on the solute's electronic structure and properties. The COSMO model is a popular choice for this purpose. researchgate.netsparkle.pro.brscm.com Explicit solvent models, such as micro-hydration, involve including a discrete number of solvent molecules around the solute to model specific interactions like hydrogen bonding. researchgate.netresearchgate.net

Studies on this compound systems have utilized these models to investigate solvent-dependent properties. For instance, computational investigations of thionine, a this compound dye, have employed the COSMO model and micro-hydration with explicit water molecules to estimate solvent effects on its electronic structure and energies. researchgate.net The choice of solvent model can influence the calculated reactivity descriptors and spectroscopic properties. edu.krdresearchgate.net

Reactivity and Stability Predictions

Computational methods are powerful tools for predicting the reactivity and stability of this compound molecules by analyzing various electronic and structural properties.

Global and Local Reactivity Sites Analysis

Local reactivity is assessed using descriptors like Fukui functions and molecular electrostatic potential, which pinpoint specific atoms or regions within the molecule that are most likely to participate in chemical reactions. researchgate.netacs.orgresearchgate.netsciencepublishinggroup.com

Computational studies on this compound derivatives have used these analyses to predict their reactivity profiles. For example, by examining the HOMO-LUMO gap, chemical hardness, and electrophilicity index, researchers can rank the relative stability and reactivity of different this compound compounds. researchgate.netsciencepublishinggroup.com Local reactivity analysis helps identify the preferred sites for attack by electrophiles or nucleophiles. researchgate.netresearchgate.netsciencepublishinggroup.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable visualization tools that depict the charge distribution around a molecule and provide insights into its potential interactions with charged species. researchgate.netrsc.orguni-muenchen.decomputabio.com The MEP surface shows regions of positive electrostatic potential (typically colored blue), which are susceptible to nucleophilic attack, and regions of negative electrostatic potential (typically colored red), which are prone to electrophilic attack. researchgate.netuni-muenchen.de

Computational studies on this compound systems utilize MEP mapping to visually identify potential reactive sites. Analysis of MEP maps of this compound derivatives has shown that the nitrogen and sulfur atoms in the this compound ring are often associated with regions of negative and positive potential, respectively, indicating their roles as potential sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netsciepub.com

Protonation Effects on Molecular Species

Protonation, the addition of a proton (H), can significantly alter the electronic structure, geometry, and reactivity of molecular species. Computational studies are essential for understanding the effects of protonation on this compound compounds. researchgate.netresearchgate.netajol.info

By calculating the proton affinity and optimizing the geometry of protonated this compound species, researchers can determine the most favorable protonation sites and the resulting changes in bond lengths, angles, and charge distribution. ajol.info These changes can impact the molecule's stability, spectroscopic properties, and reactivity towards other species. researchgate.netajol.info

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to simulate the behavior of molecules and predict their interactions. Molecular docking, in particular, focuses on predicting the preferred binding orientation (pose) and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein. derpharmachemica.com This provides insights into the binding mechanisms and potential therapeutic applications of this compound derivatives.

Ligand-Protein Binding Interactions

Molecular docking studies involving this compound derivatives have been conducted to understand their interactions with various protein targets. These studies aim to identify key binding interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces, that contribute to the stability of the ligand-protein complex. derpharmachemica.com For instance, studies have investigated the binding modes of 1,3-thiazin-4-one derivatives with the MDM2 protein (PDB ID: 4HBM), revealing critical interactions with amino acid residues like His 96 and Tyr 67. researchgate.net Molecular dynamics simulations further support these docking findings by exploring the dynamic behavior and stability of the protein-ligand complexes over time. researchgate.netresearchgate.netekb.eg Another study explored 1,3-thiazine derivatives as potential inhibitors of influenza neuraminidase (NA), with docking studies revealing hydrogen bonding and water-mediated hydrophobic interactions with active site residues. researchgate.net Molecular docking has also been applied to study the interactions of this compound derivatives with targets like E. coli Glucosamine -6 P Synthase and Peptide deformylase from Staphylococcus Aureus to evaluate their potential antimicrobial activities. actascientific.com

Conformational Analysis and Geometrical Optimization

Conformational analysis is a crucial aspect of molecular modeling that involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. taltech.eegoogle.com Geometrical optimization is the process of finding the lowest energy conformation of a molecule by adjusting its atomic coordinates. taltech.ee These studies are essential for understanding the intrinsic properties of this compound systems and their flexibility, which can influence their binding to biological targets. Density Functional Theory (DFT) methods are commonly used for geometry optimization and conformational analysis of this compound derivatives. science.phresearchgate.netsciepub.comsciepub.comresearchgate.netcapes.gov.brresearchgate.net For example, DFT calculations have been performed on 1,3-thiazine derivatives to study their molecular properties and correlate them with observed activities, such as corrosion inhibition efficiency. science.ph Theoretical studies have also utilized DFT to determine the reactivity and stability of this compound derivatives by analyzing molecular electrostatic potential maps and frontier molecular orbitals. researchgate.netsciepub.comsciepub.comresearchgate.net Conformational analysis using DFT has been applied to study the preferred conformations and energies of fused this compound systems, comparing calculated NMR parameters with experimental values. capes.gov.brresearchgate.net Geometry optimization is a standard initial step in many computational studies, ensuring that the molecule is in a stable, low-energy state before further calculations like docking or QSAR analysis. taltech.eeresearchgate.netschrodinger.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. slideshare.net By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds and guide the design of more potent analogs. slideshare.netnih.govgyanvihar.org

2D-QSAR and 3D-QSAR Methodologies

QSAR studies on this compound derivatives often employ both 2D and 3D methodologies. 2D-QSAR methods use descriptors calculated from the 2D structure of the molecule, such as topological indices, electronic properties, and physicochemical parameters like lipophilicity. slideshare.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of molecules, including steric, electrostatic, and hydrogen bonding interactions, which are crucial for ligand-receptor binding. slideshare.netgyanvihar.orgresearchgate.netnih.gov

Studies on 1,3-thiazine derivatives as anti-influenza inhibitors have utilized both 2D-QSAR and 3D-QSAR approaches to identify potential lead compounds and predict their neuraminidase inhibitory activities. researchgate.netnih.gov These studies involve building QSAR models using statistical methods like multiple linear regression (MLR), artificial neural networks (ANN), and partial least squares (PLS) regression, correlating molecular descriptors with biological activity. nih.govgyanvihar.orgresearchgate.netnih.gov The statistical significance of the QSAR models is evaluated using parameters such as R², Q², and RMSE. nih.govresearchgate.net For example, 2D-QSAR models for this compound derivatives have shown good statistical parameters, indicating their reliability in predicting activity. nih.govresearchgate.net 3D-QSAR studies can provide contour maps that visually represent the regions around the molecule where specific fields (steric, electrostatic) are favorable or unfavorable for activity, aiding in the design of improved analogs. slideshare.net QSAR has also been applied to this compound dyes to correlate quantum chemical parameters with their corrosion inhibition efficiency. acs.org

Reaction Mechanisms and Chemical Reactivity of Thiazine Derivatives

Mechanistic Pathways of Thiazine Formation

The synthesis of the this compound ring system can be achieved through several mechanistic pathways, often involving cyclization reactions. Intramolecular cyclizations are a significant route to forming the 4H-thiazine ring. Reactions between thioureas or thioamides and Michael acceptors are also common methods for this compound synthesis. osi.lv Additionally, reactions involving thioureas and malonic acid derivatives, or 3-mercaptoacrylamides with carbonyl compounds or Michael acceptors, contribute to the diverse synthetic approaches. osi.lv Hetero-Diels–Alder reactions have also been reported for the formation of 4H-1,3-thiazines. osi.lv Biosynthetic pathways to this compound rings have also been explored. osi.lv

One proposed mechanism for the formation of this compound derivatives involves the treatment of phenacetamidine with a base and carbon disulfide, leading to an intermediate that undergoes alkylation and tautomerization. This is followed by intramolecular cyclization via nucleophilic attack of sulfur on an iminic carbon, with the elimination of an alkyl-thiol moiety. ajol.info Another approach involves the reaction of 1,2,4-triazole-5-thiones with dimethyl acetylene (B1199291) dicarboxylate under reflux conditions. nih.gov Microwave-induced reactions involving cyclization of compounds like 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one with thiourea (B124793) have also been shown to yield 1,3-thiazine derivatives. nih.gov Gold-catalyzed cyclization of butynyl thiourea derivatives represents another method for accessing 1,3-thiazines and 1,3-thiazinanes. thieme-connect.comacs.org The mechanism for this gold-catalyzed reaction is proposed to involve coordination of the thiourea to the gold center, followed by intramolecular nucleophilic attack of the sulfur atom on the triple bond, leading to cyclization and subsequent protodeauration. acs.org

In some cases, the reaction mechanism for this compound formation may involve an initial Michael-type addition by a sulfide (B99878) anion to a nitroethene, followed by displacement of a leaving group and ring closure. google.com The presence of water can also significantly influence the formation mechanisms of certain this compound derivatives, such as 5-acetyl-3,4-dihydro-2H-1,4-thiazine in Maillard-type reactions. agriculturejournals.cz

Tautomerism and Isomerization Processes

This compound derivatives can exhibit tautomerism, particularly amino-imine tautomerism in hydrogenated 1,3-thiazine derivatives. eurjchem.com The identification of these tautomeric forms can be challenging, but techniques like 13C NMR spectroscopy have been found to be useful by examining the chemical shifts of specific carbon atoms. eurjchem.com The possibility of amino-imino tautomeric conversion is often dependent on external factors such as temperature, light, and pH. eurjchem.com

In some systems, mass spectrometry can be used to study prototropic tautomerism in this compound derivatives. unlp.edu.ar Theoretical calculations, such as AM1 semiempirical calculations, can support spectroscopic data and provide insights into tautomeric equilibria. unlp.edu.ar

Interestingly, the tautomeric equilibrium of this compound derivatives can be modulated by the phase of the compound. For example, a gold-catalyzed cyclization of butynyl thiourea derivatives was found to form both 1,3-thiazine and 1,3-thiazinane (B8806883) tautomers. thieme-connect.com While the 1,3-thiazine tautomer was predominantly observed in solution, the 1,3-thiazinane isomer was isolated in the crystalline state, suggesting that energetic differences between crystalline packing and solvation can influence the favored tautomer. thieme-connect.com

Isomerization processes can also occur in this compound compounds. For instance, the conversion of cis-thiazine-indigo compounds into their trans isomers, which are important pigments, can be achieved through thermal treatment. epo.org In benzo-1,4-thiazine derivatives, enamine-imine tautomerism can occur, with the imine form sometimes being more stable. beilstein-journals.orgnih.gov

Oxidation and Reduction Pathways

This compound derivatives can undergo oxidation and reduction reactions, influencing their chemical behavior and potential applications. Oxidative transformations have been observed in the formation of certain thiazines. For example, the formation of α-thio-β-chloroacrylamides, intermediates in the synthesis of sulfur-containing heterocycles including thiazines, can occur through an oxidative reaction cascade. ucc.ie

Reduction reactions are also relevant in the chemistry of thiazines. For instance, zinc and acetic acid have been used to reduce nitrophenyl phenacyl sulfides to the corresponding benzothiazin-3-ones. thieme-connect.de

Electrophilic and Nucleophilic Attack Pathways

The presence of nitrogen and sulfur heteroatoms in the this compound ring influences its reactivity towards electrophilic and nucleophilic attack. Theoretical studies using density functional theory (DFT) have indicated that the sulfur atoms in the this compound ring are often the preferred sites for electrophilic attack, characterized by regions of negative electrostatic potential. researchgate.netresearchgate.net Conversely, nitrogen atoms are typically the most available sites for nucleophilic attack. researchgate.netresearchgate.net

Specific examples illustrate these attack pathways. In some reactions, the sulfur atom of a thiourea derivative acts as a nucleophile, attacking a triple bond during cyclization to form a this compound ring. acs.org Nucleophilic attack can also occur on activated carbon centers within molecules that are precursors to thiazines, leading to ring formation. mdpi.comsemanticscholar.org

This compound derivatives themselves can be subject to nucleophilic attack. For example, pyrrolo[2,1-c] ajol.infoCurrent time information in Bangalore, IN.benzothis compound-1,2,4-triones undergo a nucleophile-induced ring contraction reaction, where a nucleophile attacks a carbonyl group, leading to cleavage of an S-C bond and subsequent intramolecular cyclization to form pyrrolo[2,1-b] epo.orgCurrent time information in Bangalore, IN.benzothiazole derivatives. beilstein-journals.org